![molecular formula C14H14N2OS B2939762 N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide CAS No. 2361642-40-0](/img/structure/B2939762.png)
N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways. For instance, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides can be achieved in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Chemical Reactions Analysis
Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The benzothiazole moiety present in EN300-26593597 has been associated with significant antibacterial properties. Research indicates that derivatives of benzothiazole, such as those synthesized in the study, show variable activity against Gram-positive and Gram-negative bacterial strains . This suggests that EN300-26593597 could be explored as a potential antibacterial agent, particularly against resistant strains of bacteria.
Anti-tubercular Compounds
Recent advances in the synthesis of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. New derivatives have shown better inhibition potency against Mycobacterium tuberculosis compared to standard drugs . EN300-26593597 could be part of this research, contributing to the development of new treatments for tuberculosis.
Anticonvulsant Activity
Benzothiazole derivatives have been evaluated for their anticonvulsant effects. One study found that a compound with a benzothiazole sulfanyl group provided significant protection against seizures in mice . EN300-26593597 may have similar applications in the development of anticonvulsant medications.
Cancer Research
N-Nitrosamines, which can be structurally related to benzothiazole derivatives, have been linked to cancer. The oxidation of these compounds can lead to DNA damage through alkylation of nucleobases . While EN300-26593597 is not a nitrosamine, its structural features could make it a subject of interest in studying cancer mechanisms or developing therapeutic agents.
Drug Impurity Analysis
The compound EN300-26593597 could be used in the analysis of drug impurities, especially in the context of N-nitrosamine contamination. Understanding its properties may help in developing methods to detect and quantify such impurities in pharmaceuticals .
Medicinal Chemistry
EN300-26593597, with its benzothiazole core, could serve as a scaffold in medicinal chemistry. Benzothiazole derivatives are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects . This compound could be a key intermediate in synthesizing new drugs with these properties.
Pharmacokinetics and ADMET Profiling
The pharmacokinetic profile of benzothiazole derivatives, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), is favorable for drug development . EN300-26593597 could be studied further to understand its pharmacokinetic properties and potential as a drug candidate.
Chemical Synthesis
EN300-26593597 could be used in chemical synthesis as a building block for creating more complex molecules. Its reactivity and structural features make it suitable for various synthetic pathways, potentially leading to the discovery of new compounds with unique properties .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . Therefore, the targets could be varied depending on the specific derivative and its intended use.
Mode of Action
For instance, some benzothiazole derivatives have been found to inhibit the growth of bacteria by interacting with bacterial cell wall synthesis .
Pharmacokinetics
The synthesized compounds were found to have a favorable pharmacokinetic profile .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-14(17)16(10-7-8-10)9-13-15-11-5-3-4-6-12(11)18-13/h2-6,10H,1,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQVVKYYEHVSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=NC2=CC=CC=C2S1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzothiazol-2-ylmethyl)-N-cyclopropylprop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.